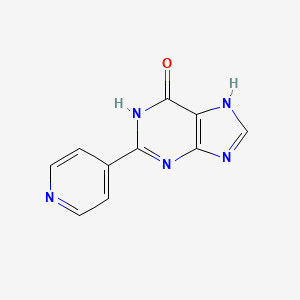
4-Oxo-6-propyl-4H-1-benzopyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-6-propyl-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-propyl-4H-chromene-3-carbonitrile typically involves a one-pot multicomponent reaction. A common method includes the condensation of aldehydes with dimedone and malononitrile in the presence of a catalyst. For instance, Fe3O4@SiO2@Propyl–ANDSA has been used as a catalyst in water under reflux conditions . This method is efficient and environmentally friendly, avoiding the use of toxic solvents and providing high yields.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The focus is on maintaining the purity and consistency of the product while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxo-6-propyl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This can modify the chromene ring, potentially altering its biological activity.
Substitution: Common in organic synthesis, substitution reactions can introduce different substituents to the chromene ring, leading to derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and nucleophiles are often used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromene-3-carboxylic acids, while substitution can produce various chromene derivatives with different functional groups.
Applications De Recherche Scientifique
4-Oxo-6-propyl-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 4-Oxo-6-propyl-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Amino-4H-chromenes: Known for their antimicrobial and anticancer activities.
Dihydropyranochromenes: Studied for their potential as cardiovascular and neuroprotective agents.
Uniqueness: 4-Oxo-6-propyl-4H-chromene-3-carbonitrile stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
50743-31-2 |
|---|---|
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
4-oxo-6-propylchromene-3-carbonitrile |
InChI |
InChI=1S/C13H11NO2/c1-2-3-9-4-5-12-11(6-9)13(15)10(7-14)8-16-12/h4-6,8H,2-3H2,1H3 |
Clé InChI |
UAQVSZRGIZWWLL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(C=C1)OC=C(C2=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


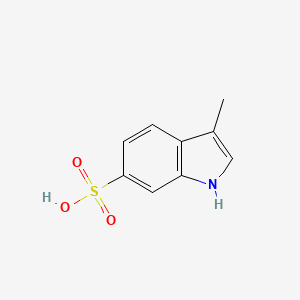
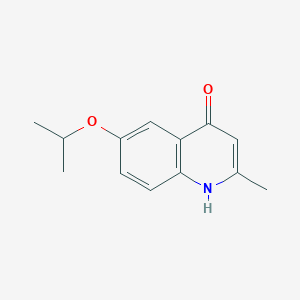
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11890253.png)
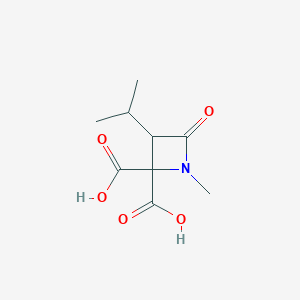

![7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11890273.png)
![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B11890282.png)
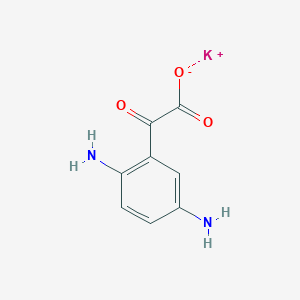
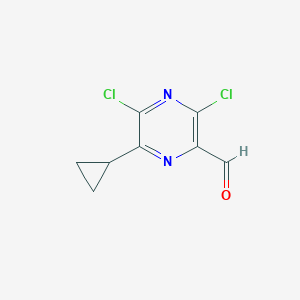
![5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11890291.png)
